5-(2-Bromo-4-fluorophenyl)-1,3-oxazole

Catalog No.
S6584171
CAS No.
2005481-21-8
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Bromo-4-fluorophenyl)-1,3-oxazole

CAS Number

2005481-21-8

Product Name

5-(2-Bromo-4-fluorophenyl)-1,3-oxazole

IUPAC Name

5-(2-bromo-4-fluorophenyl)-1,3-oxazole

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H

InChI Key

HJMGKULNRNQARQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C2=CN=CO2

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CN=CO2
  • Organic Synthesis

    The presence of the oxazole ring suggests 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole may be a useful building block in organic synthesis. Oxazoles are a class of heterocyclic compounds known for their diverse biological activities []. The bromo and fluoro substituents on the phenyl ring can further participate in various coupling reactions to generate more complex molecules.

  • Medicinal Chemistry

    Due to the aforementioned biological potential of oxazoles, 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole could be a candidate for medicinal chemistry research. Scientists might explore its activity against specific diseases or its potential as a scaffold for drug development [, ].

  • Material Science

    Heterocyclic compounds like oxazoles can exhibit interesting properties relevant to material science. Research could involve investigating 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole for applications in areas like organic electronics or functional materials.

5-(2-Bromo-4-fluorophenyl)-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound features a bromine atom and a fluorine atom attached to a phenyl group, which significantly influences its chemical properties and biological activities. The molecular formula for this compound is C9H6BrFNOC_9H_6BrFNO, and it has a molecular weight of approximately 232.06 g/mol. Its structure contributes to its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity profile and stability.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  • Oxidation: This compound can undergo oxidation to form more complex oxazole derivatives.
  • Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The choice of solvent often includes polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate these reactions.

The biological activity of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. It has demonstrated activity against several pathogens, including bacteria and fungi, as well as showing promise in inhibiting tumor growth. The presence of the bromine and fluorine atoms enhances its bioactivity, possibly by increasing lipophilicity and facilitating interactions with biological targets .

Several synthesis methods have been reported for 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole:

  • Bromination of Precursor Compounds: A common approach involves brominating 5-(4-fluorophenyl)-1,3-oxazole using N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile.
  • Reaction with Glyoxylic Acid: Another method includes reacting 2-bromo-4-fluoroaniline with glyoxylic acid to form the oxazole ring structure.
  • Use of Hydroxylamine: Hydroxylamine hydrochloride can be reacted with suitable aldehydes to yield oxazole derivatives.

These methods vary in complexity and yield, with some being more suited for laboratory-scale synthesis while others are optimized for industrial production.

5-(2-Bromo-4-fluorophenyl)-1,3-oxazole has several notable applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Analytical Chemistry: It can serve as a standard reference material in analytical methods such as High-Performance Liquid Chromatography.
  • Synthetic Intermediate: This compound can be used as an intermediate in the synthesis of more complex bioactive molecules .

Studies on the interactions of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole with biological macromolecules have shown that it may bind to proteins or nucleic acids, potentially modulating their functions. The bromomethyl group acts as an electrophile, which can form covalent bonds with nucleophilic sites in biomolecules. This mechanism underlies its biological activity and therapeutic potential.

Several compounds share structural similarities with 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole:

Compound NameStructural FeaturesUnique Aspects
5-(3-Bromo-4-fluorophenyl)-1,3-oxazoleSimilar oxazole ring with different bromine positioningDifferent bioactivity profile
5-(2-Chloro-4-fluorophenyl)-1,3-oxazoleChlorine instead of brominePotentially lower reactivity
5-(2-Iodomethyl)-1,3-oxazoleIodine substituentEnhanced electrophilicity compared to bromine

The uniqueness of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole lies in its combination of both bromine and fluorine substituents on the phenyl group, which enhances its reactivity and stability compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

240.95385 g/mol

Monoisotopic Mass

240.95385 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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